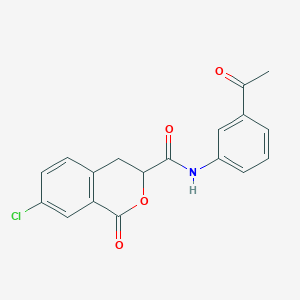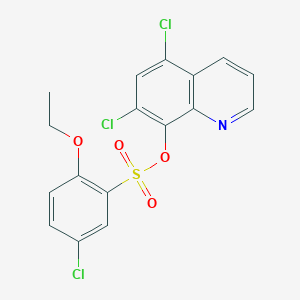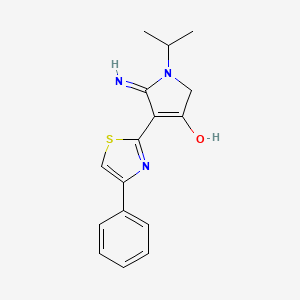![molecular formula C20H33NO3S B15108764 1-[4-Butoxy-3-(propan-2-yl)benzenesulfonyl]-3,5-dimethylpiperidine](/img/structure/B15108764.png)
1-[4-Butoxy-3-(propan-2-yl)benzenesulfonyl]-3,5-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Butoxy-3-(propan-2-yl)benzenesulfonyl]-3,5-dimethylpiperidine is a complex organic compound with a unique structure that combines a piperidine ring with a butoxy-substituted benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Butoxy-3-(propan-2-yl)benzenesulfonyl]-3,5-dimethylpiperidine typically involves multiple steps. One common method starts with the preparation of 4-butoxy-3-(propan-2-yl)benzenesulfonyl chloride, which is then reacted with 3,5-dimethylpiperidine under controlled conditions to form the final product . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-Butoxy-3-(propan-2-yl)benzenesulfonyl]-3,5-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, facilitated by reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
1-[4-Butoxy-3-(propan-2-yl)benzenesulfonyl]-3,5-dimethylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-Butoxy-3-(propan-2-yl)benzenesulfonyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride: A precursor in the synthesis of the target compound.
4-Butoxy-3-(propan-2-yl)benzene-1-sulfonamide: Another related compound with similar structural features.
Uniqueness
1-[4-Butoxy-3-(propan-2-yl)benzenesulfonyl]-3,5-dimethylpiperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H33NO3S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-(4-butoxy-3-propan-2-ylphenyl)sulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C20H33NO3S/c1-6-7-10-24-20-9-8-18(12-19(20)15(2)3)25(22,23)21-13-16(4)11-17(5)14-21/h8-9,12,15-17H,6-7,10-11,13-14H2,1-5H3 |
InChI Key |
LKYKIAGEILRSHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(CC(C2)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B15108681.png)
![Quinoxaline, 2-[4-(4-chlorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)-](/img/structure/B15108683.png)
![(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone](/img/structure/B15108690.png)

![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate](/img/structure/B15108715.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methylbenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B15108725.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B15108733.png)
![1,4-Bis[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B15108736.png)

![4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 2-chlorobenzoate](/img/structure/B15108748.png)

![6,8-Dichloro-2-{[4-benzylpiperidyl]carbonyl}chromen-4-one](/img/structure/B15108759.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15108771.png)
![2-methoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide](/img/structure/B15108783.png)
